(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
Description
Properties
IUPAC Name |
ethyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDDMOQJXWUNO-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2CCN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656220 | |
| Record name | Ethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114985-14-6 | |
| Record name | Ethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole (CAS No. 1114985-14-6) is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C9H16N2O2
- Molecular Weight : 184.24 g/mol
- Structure : The compound features a hexahydropyrrolo structure with an ethoxycarbonyl group that may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds within the pyrrole class exhibit significant anticancer properties. For instance, research has shown that pyrrole derivatives can induce apoptosis in various cancer cell lines through mechanisms such as microtubule depolymerization and disruption of mitotic spindle formation.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| NT-7-16 | MDA-MB-435 | 10-16 | Microtubule disruption |
| NT-9-21 | A431 | 100 | Colchicine site binding |
The compound NT-7-16, a pyrrole derivative, was noted for its potent antiproliferative effects against multiple cancer cell lines, demonstrating an IC50 value between 10 to 16 nM, indicating high potency in inhibiting cell growth .
The primary mechanism through which this compound may exert its biological effects involves:
- Microtubule Dynamics : Similar to other pyrrole derivatives, it is hypothesized that this compound may interact with tubulin, leading to altered microtubule dynamics which is critical in cancer cell proliferation and survival.
Other Biological Activities
In addition to anticancer properties, pyrrole derivatives have been explored for their antibacterial activities. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Antitumor Efficacy in Xenograft Models : In vivo studies involving xenograft models have demonstrated the efficacy of pyrrole derivatives in reducing tumor size without significant toxicity to normal tissues. These findings support the potential clinical application of this compound as an anticancer agent.
- Synergistic Effects with Other Agents : Research has indicated that combining this compound with established chemotherapeutics may enhance therapeutic efficacy and overcome drug resistance mechanisms commonly observed in cancer treatment.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Hypothesized Effects
Substituent Effects
- Ethoxycarbonyl vs. Alkyl Groups : The ethoxycarbonyl group in the target compound confers greater electron-withdrawing effects compared to methyl or ethyl substituents. This may reduce the basicity of adjacent nitrogen atoms, impacting protonation states under physiological conditions.
- Hydroxyethyl vs. Ethyl : The 2-hydroxyethyl analog introduces polarity and hydrogen-bonding capacity, which could enhance solubility but may also render it susceptible to oxidative metabolism or enzymatic degradation.
Stereochemical Variations
The (3aS,6aS) configuration in the target compound contrasts with analogs like (3aR,6aS) or (4aR,7aR). For instance:
Ring System Modifications
Compounds such as (4aR,7aR)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl replace one pyrrolidine ring with a pyridine.
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step organic reaction sequence involving:
- Construction of the bicyclic hexahydropyrrolo[3,4-b]pyrrole core,
- Introduction of the ethoxycarbonyl group at the 5-position,
- Control of stereochemistry to obtain the (3aS,6aS) configuration,
- Purification and characterization of the final compound.
A common approach begins with protected hexahydropyrrolo[3,4-b]pyrrole intermediates, such as tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. Deprotection under acidic conditions followed by ethoxycarbonylation using ethyl chloroformate leads to the target compound.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Appropriate diamine and diketone precursor; acid/base catalysis | Formation of bicyclic hexahydropyrrolo[3,4-b]pyrrole core |
| 2 | Protection | tert-Butyl protection of amine/carboxyl groups | Stabilizes intermediate for subsequent steps |
| 3 | Deprotection | Acidic conditions (e.g., TFA in dichloromethane) | Removal of protecting group |
| 4 | Ethoxycarbonylation | Ethyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Introduction of ethoxycarbonyl substituent at C-5 |
| 5 | Purification | Preparative chiral HPLC (cellulose-based stationary phase) | Achieves enantiomeric purity (3aS,6aS) |
This sequence ensures high stereoselectivity and purity suitable for pharmaceutical applications.
Industrial Scale Considerations
For industrial production, optimization includes:
- Use of continuous flow reactors to enhance reaction control and scalability,
- Automated synthesis platforms to improve reproducibility,
- Optimization of solvent systems and catalysts to maximize yield and minimize waste,
- Implementation of in-line monitoring (e.g., LC-MS) for real-time quality control.
Reaction Types and Conditions
Key Reaction Types
- Cyclization: Forms the bicyclic core via intramolecular nucleophilic attack.
- Protection/Deprotection: Protecting groups like tert-butyl esters safeguard reactive sites.
- Ethoxycarbonylation: Installation of the ethoxycarbonyl group using ethyl chloroformate.
- Purification: Chiral chromatographic techniques to separate stereoisomers.
Common Reagents and Catalysts
| Reaction Step | Reagents/Catalysts | Solvents | Temperature/Time |
|---|---|---|---|
| Cyclization | Acid/base catalysts (e.g., HCl, NaOH) | Polar aprotic solvents (e.g., DMF, DMSO) | Ambient to reflux, hours |
| Protection | tert-Butyl chloroformate | Dichloromethane | 0-25°C, 1-2 hours |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | 0-25°C, 30 min to 1 hour |
| Ethoxycarbonylation | Ethyl chloroformate, triethylamine | Dichloromethane | 0-25°C, 1-3 hours |
| Purification | Chiral stationary phase HPLC | Hexane/isopropanol mixtures | Room temperature |
Analytical and Purification Techniques
Enantiomeric Purity and Structural Confirmation
- Chiral HPLC: Cellulose-based columns (e.g., Chiralpak® IC) separate stereoisomers effectively.
- NMR Spectroscopy: High-resolution ^1H and ^13C NMR confirm bicyclic structure and substituent placement; characteristic chemical shifts for ethoxycarbonyl group (δ ~4.2 ppm for CH2, δ ~1.3 ppm for CH3).
- X-ray Crystallography: Definitive stereochemical assignment and confirmation of bicyclic framework.
- IR Spectroscopy: Carbonyl stretching at ~1700 cm^-1 confirms ester functionality.
- LC-MS: Monitors reaction progress and purity.
Example Data Table: NMR Chemical Shifts
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ethoxycarbonyl CH2 | 4.15 - 4.25 | Quartet | OCH2 of ethoxy group |
| Ethoxycarbonyl CH3 | 1.25 - 1.35 | Triplet | CH3 of ethoxy group |
| Pyrrolidine ring protons | 3.0 - 4.0 | Multiplet | Bicyclic ring protons |
| NH proton (if present) | 7.0 - 8.5 | Broad singlet | Amine proton (if not protected) |
Research Findings and Optimization Strategies
Stereochemical Control
- Use of chiral starting materials or chiral catalysts enhances stereoselectivity.
- Preparative chiral HPLC is essential for final purification to achieve >99% enantiomeric excess.
- Reaction monitoring by LC-MS and NMR ensures minimal racemization.
Computational Insights
- Density Functional Theory (DFT) calculations assist in predicting conformational stability and reaction pathways.
- Cremer-Pople puckering parameters quantify bicyclic ring distortions, guiding synthetic modifications to improve yield and selectivity.
Reaction Yield and Purity
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Cyclization | 75-85 | ~90 | Dependent on precursor purity |
| Protection | 90-95 | >95 | High efficiency |
| Deprotection | 85-90 | >95 | Mild acidic conditions preferred |
| Ethoxycarbonylation | 80-90 | >98 | Controlled addition critical |
| Overall Yield | 50-65 | >98 | Multi-step cumulative yield |
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Protected hexahydropyrrolo[3,4-b]pyrrole derivatives |
| Key Reactions | Cyclization, protection/deprotection, ethoxycarbonylation |
| Catalysts/Reagents | Acid/base catalysts, tert-butyl chloroformate, ethyl chloroformate, triethylamine |
| Solvents | Dichloromethane, DMF, DMSO |
| Purification Techniques | Preparative chiral HPLC, flash chromatography |
| Analytical Techniques | NMR, IR, LC-MS, X-ray crystallography |
| Stereochemical Control | Chiral resolution, use of chiral stationary phases |
| Industrial Scale Methods | Continuous flow chemistry, automated synthesis, in-line monitoring |
| Typical Overall Yield | 50-65% |
| Enantiomeric Purity | >99% after chiral purification |
Q & A
What are the key considerations for synthesizing (3aS,6aS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus
Synthesis of this bicyclic pyrrolidine derivative requires careful selection of protective groups (e.g., tert-butyloxycarbonyl (Boc) groups) to preserve stereochemistry during ring closure. For example, tert-butyl esters are commonly used to stabilize intermediates, as seen in analogous compounds like (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester . Reaction parameters such as temperature (e.g., reflux vs. room temperature) and catalysts (e.g., palladium with BINAP ligands for coupling reactions) critically impact enantiomeric purity. Evidence from similar compounds highlights the importance of sodium tert-butoxide and toluene solvent systems in achieving high yields while retaining stereochemical integrity .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Basic Research Focus
Characterization relies on NMR spectroscopy (1H and 13C) to verify stereochemistry at the 3a and 6a positions, as well as mass spectrometry (MS) to confirm molecular weight (e.g., C11H20N2O2 for the Boc-protected analog) . Chromatographic methods (e.g., silica gel column chromatography with gradients of ethyl acetate/hexane) are essential for separating diastereomers, as demonstrated in the purification of related pyrrolo[3,4-c]pyrrole derivatives . Purity ≥95% is typically validated via HPLC with UV detection at 254 nm .
What experimental strategies are recommended for analyzing the compound’s acute toxicity profile in preclinical studies?
Advanced Research Focus
Acute toxicity assessment should follow OECD guidelines, with emphasis on oral, dermal, and inhalation routes (Category 4 per EU-GHS/CLP classifications). Key Organics Limited’s safety data for structurally related compounds suggest LD50 values >300 mg/kg (oral) and >1,000 mg/kg (dermal), but discrepancies may arise due to stereochemical variations . Mitigation strategies include:
- In vitro cytotoxicity assays (e.g., HepG2 cell lines) to screen for hepatotoxicity.
- Metabolite profiling to identify reactive intermediates (e.g., ethoxycarbonyl hydrolysis products).
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Contradictions in pharmacological data (e.g., anti-inflammatory vs. neurotoxic effects) often stem from stereochemical impurities or assay-specific variability . For example, the (3aR,6aS) configuration in analogs shows enhanced receptor binding compared to (3aS,6aR) isomers . Methodological solutions include:
- Chiral HPLC to isolate enantiomers.
- Dose-response studies across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess context-dependent activity.
- Computational docking (e.g., AutoDock Vina) to model interactions with targets like σ1 receptors .
What advanced techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?
Advanced Research Focus
Stability studies should employ accelerated degradation protocols :
- Forced degradation in acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C/75% RH.
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar bicyclic pyrrolidines) .
- pH-solubility profiling using shake-flask methods, as ethoxycarbonyl groups may hydrolyze to carboxylic acids under alkaline conditions .
How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
Advanced Research Focus
SAR optimization strategies include:
- Substitution at the 5-ethoxycarbonyl group : Replacing ethyl with bulkier tert-butyl groups enhances metabolic stability but reduces solubility .
- Modification of the pyrrolidine ring : Introducing electron-withdrawing groups (e.g., fluorine) at position 1 improves binding to monoamine transporters, as seen in analogs like rac-(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole derivatives .
- Pharmacophore modeling (e.g., Schrödinger’s Phase) to align substituents with target binding pockets .
What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Advanced Research Focus
In silico ADME prediction using tools like SwissADME or ADMETLab 2.0:
- LogP : Predicted ~1.5 (moderate lipophilicity due to ethoxycarbonyl).
- Blood-brain barrier (BBB) permeability : Likely low (PSA >80 Ų), aligning with neuroprotective analogs .
- CYP450 inhibition : High risk for CYP3A4 interaction based on pyrrolidine nitrogen basicity (pKa ~8.5) .
How should researchers address discrepancies in reported synthetic yields for this compound?
Advanced Research Focus
Yield variability (e.g., 49–95% in similar syntheses) often arises from:
- Catalyst loading : Pd2(dba)3 at <5 mol% improves cost efficiency.
- Purification challenges : Switch from silica gel to reverse-phase HPLC for polar intermediates.
- Scale-up effects : Batch vs. flow chemistry optimization to minimize side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
